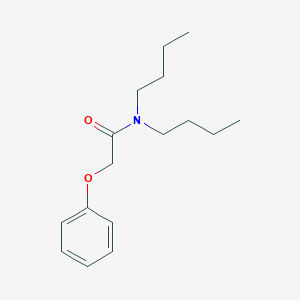
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide, also known as DTB or DMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DTB is a white crystalline solid with a molecular formula of C15H17NOS and a molecular weight of 259.36 g/mol.
作用机制
The mechanism of action of 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of certain kinases and proteases that are involved in the development and progression of cancer. In neuroscience, this compound has been shown to selectively bind to certain receptors in the brain, which could be useful for imaging neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neuroscience, this compound has been shown to selectively bind to certain receptors in the brain, which could be useful for imaging neuronal activity. In materials science, this compound has been shown to have unique optical and electronic properties, which could be useful for the development of new materials with specific properties.
实验室实验的优点和局限性
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of new materials. Another advantage is that it has been shown to have unique optical and electronic properties, which could be useful for the development of new materials with specific properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that it can be toxic at high concentrations, which could limit its use in certain applications.
未来方向
There are several future directions for the study of 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for imaging neuronal activity, which could be useful for studying the brain in vivo. Additionally, further research could be done to explore its potential as a building block for the synthesis of new materials with unique properties.
合成方法
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzoyl chloride with dimethylamine, followed by reduction with sodium dithionite and then reaction with thiophen-2-ylmethylamine. The final product is obtained through recrystallization from a suitable solvent.
科学研究应用
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been explored for its potential as a fluorescent probe for imaging neuronal activity. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
属性
分子式 |
C14H16N2OS |
|---|---|
分子量 |
260.36 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H16N2OS/c1-16(2)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-18-13/h3-9H,10H2,1-2H3,(H,15,17) |
InChI 键 |
ADGJBMDFXLLYQH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)







![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)